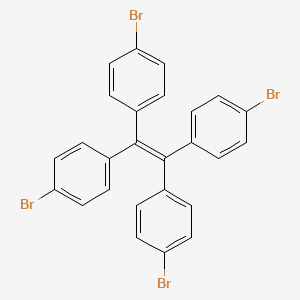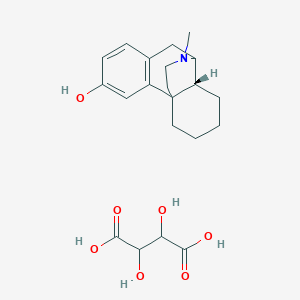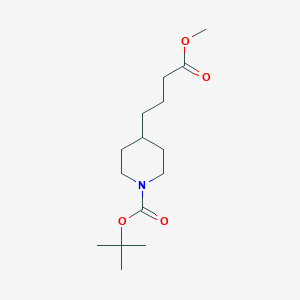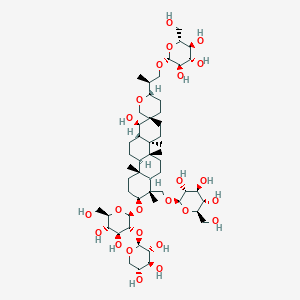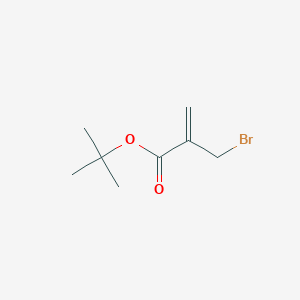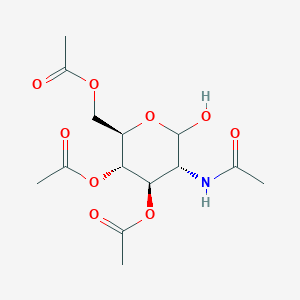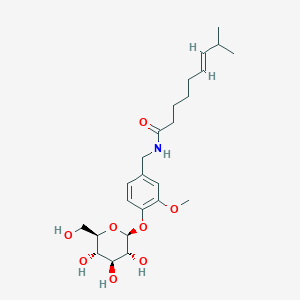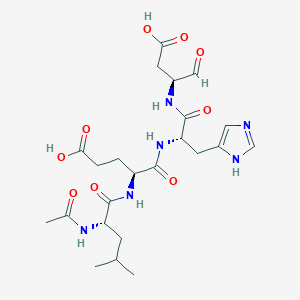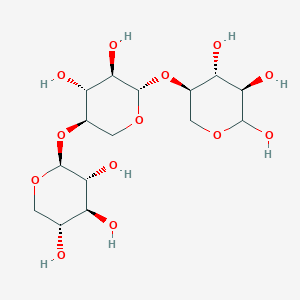
Xylotriose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Xylp-(1->4)-beta-D-Xylp-(1->4)-D-Xylp is a xylotriose consisting of three D-xylose units connected via beta-(1->4)-linkages.
Applications De Recherche Scientifique
Gut Health and Microbial Growth
Xylotriose, a type of xylooligosaccharide (XOS), has been studied for its role in influencing the growth of intestinal bacteria. Mendis et al. (2018) found that the structural differences in XOS, including xylotriose, selectively favor the growth of certain gut bacterial groups, indicating potential prebiotic benefits (Mendis, Martens, & Simsek, 2018).
Enzyme Activity and Transglycosylation
Xylotriose has been shown to influence enzyme activities in various microorganisms. Kim et al. (2012) described a novel xylanolytic enzyme from Cellulosimicrobium sp. strain HY-13, which displayed transglycosylation activity to form xylobiose and xylotriose from the hydrolysis of xylotriose (Kim et al., 2012).
Interaction with Enzymes
Skariyachan et al. (2020) studied the interaction mechanisms of xylose isomerase and xylokinase towards xylo-substrates, including xylotriose. Their findings provide insights into the applications of xylotriose in functional foods and synbiotics (Skariyachan et al., 2020).
Prebiotic Effects
Nieto-Domínguez et al. (2017) investigated the prebiotic potential of xylotriose among other xylooligosaccharides. They found that these compounds could influence the composition of microorganisms and organic acids in the intestines, suggesting a beneficial effect on gut health (Nieto-Domínguez et al., 2017).
Production and Accumulation
Thitikorn-amorn et al. (2012) studied a strain of Anoxybacillus sp. JT-12 that produced acidic xylotriose as a main product from birchwood xylan. This research highlights the potential industrial applications of xylotriose in various fields (Thitikorn-amorn et al., 2012).
Bioactivity and Health Effects
Zhu et al. (2015) separated xylobiose and xylotriose and studied their effects on bifidobacterium proliferation, suggesting that xylotriose has significant potential in biomedical and health applications (Zhu et al., 2015).
Propriétés
Nom du produit |
Xylotriose |
|---|---|
Formule moléculaire |
C15H26O13 |
Poids moléculaire |
414.36 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O13/c16-4-1-25-14(11(21)7(4)17)28-6-3-26-15(12(22)9(6)19)27-5-2-24-13(23)10(20)8(5)18/h4-23H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13?,14+,15+/m1/s1 |
Clé InChI |
JCSJTDYCNQHPRJ-FDVJSPBESA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3COC([C@@H]([C@H]3O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |
Synonymes |
xylotriose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



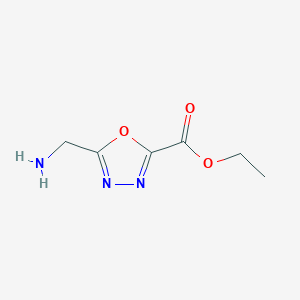
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B1631154.png)
